molecular formula C17H19Cl2NO B12422151 (R)-(+)-Sch 23390-d3 Hydrochloride

(R)-(+)-Sch 23390-d3 Hydrochloride

Cat. No.: B12422151
M. Wt: 327.3 g/mol
InChI Key: OYCAEWMSOPMASE-QNYOVWSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SCH-23390-d3 (hydrochloride) is a deuterated form of SCH-23390, a selective dopamine D1-like receptor antagonist. It is widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes. The compound is known for its high affinity and selectivity towards dopamine D1 and D5 receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SCH-23390-d3 (hydrochloride) involves the incorporation of deuterium atoms into the SCH-23390 molecule. The general synthetic route includes:

    Starting Material: The synthesis begins with the commercially available precursor, 7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine.

    Deuteration: The precursor undergoes deuteration, where hydrogen atoms are replaced with deuterium. This step is typically carried out using deuterated reagents such as deuterium gas or deuterated solvents under specific reaction conditions.

    Hydrochloride Formation: The deuterated compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of SCH-23390-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the starting material are subjected to deuteration using industrial-scale reactors.

    Purification: The deuterated product is purified using techniques such as crystallization, chromatography, or recrystallization.

    Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

SCH-23390-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Pharmacological Profile

(R)-(+)-SCH 23390-d3 Hydrochloride exhibits potent antagonistic activity at dopamine D1 and D5 receptors, with Ki values of 0.2 nM and 0.3 nM, respectively . It also acts as a 5-HT2C agonist and has been identified as a Kir3 channel blocker, making it versatile in various experimental setups .

Neuropharmacology Studies

This compound is extensively used in neuropharmacology to study the role of dopamine D1 receptors in various behavioral models. For instance, it has been shown to modulate locomotor activity in animal models, particularly in the context of dopaminergic signaling pathways .

Case Study: In experiments involving 6-hydroxydopamine (6-OHDA) treated rats, SCH 23390 effectively blocked locomotor stimulation induced by D1 agonists, highlighting its role in understanding the interactions between D1 and D2 receptor systems .

Cognitive Function Research

Research has demonstrated that this compound influences learning and memory processes. It has been utilized to assess the impact of dopamine signaling on cognitive functions in various animal models.

Case Study: A study investigating memory reconsolidation found that administration of SCH 23390 affected memory retrieval processes, indicating that D1 receptor antagonism can alter cognitive outcomes in response to environmental cues .

Behavioral Studies

The compound is also employed in behavioral studies to evaluate its effects on anxiety-like behaviors and other psychological conditions.

Case Study: In a study examining estrogen withdrawal syndrome, (R)-(+)-SCH 23390 was shown to significantly alter exploration patterns in ovariectomized rats, suggesting its potential anxiolytic properties when combined with estrogen .

Implications for Future Research

The applications of this compound extend beyond basic research into potential therapeutic avenues for treating disorders linked to dopaminergic dysfunctions, such as schizophrenia and Parkinson's disease. Continued exploration of its effects on both behavioral and cognitive functions will be crucial for developing new treatment strategies.

Table 2: Summary of Research Findings

Study FocusFindings
Locomotor ActivityBlocks D1 agonist-induced stimulation
Memory ReconsolidationAlters memory retrieval processes
Anxiety-Like BehaviorsModulates exploration patterns

Mechanism of Action

SCH-23390-d3 (hydrochloride) exerts its effects by selectively binding to dopamine D1-like receptors (D1 and D5). This binding inhibits the activation of these receptors, thereby modulating dopamine-mediated signaling pathways. The compound’s high affinity for D1 and D5 receptors makes it a valuable tool for studying dopamine-related processes.

Comparison with Similar Compounds

Similar Compounds

    SCH-23390: The non-deuterated form of SCH-23390-d3, also a selective dopamine D1-like receptor antagonist.

    SKF-38393: A selective dopamine D1 receptor agonist used in similar research applications.

    Raclopride: A selective dopamine D2 receptor antagonist, often used in studies comparing D1 and D2 receptor functions.

Uniqueness

SCH-23390-d3 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterpart. This makes it particularly useful in studies requiring precise control over metabolic pathways and receptor interactions.

Biological Activity

(R)-(+)-Sch 23390-d3 Hydrochloride, commonly referred to as SCH 23390, is a synthetic compound recognized primarily for its role as a selective antagonist at dopamine D1 receptors. This compound plays a significant role in neuropharmacology, particularly in studies related to the dopaminergic system and its implications in various neurological conditions. This article delves into the biological activity of SCH 23390, summarizing key findings from diverse research studies, including its pharmacological properties, mechanisms of action, and implications in behavioral studies.

  • Chemical Name : (R)-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
  • Molecular Formula : C₁₇H₁₉Cl₂NO·HCl
  • Molecular Weight : 324.245 g/mol
  • Purity : ≥98%

SCH 23390 acts primarily as a selective antagonist at the dopamine D1 receptor subtype, with high affinity (Ki values of approximately 0.2 nM for D1 and 0.3 nM for D5) . By binding to these receptors, it prevents the activation of G proteins that initiate downstream signaling pathways associated with dopamine signaling. This blockade is crucial for understanding the physiological roles of D1 receptors in various behaviors and conditions.

Dopamine Receptor Antagonism

SCH 23390's antagonistic effects on D1 receptors have been extensively studied:

  • It has been shown to alter locomotion in animal models, indicating its potential impact on motor function .
  • Chronic administration can lead to increased density and production rates of dopamine D1 receptors in the striatum and substantia nigra .

Influence on Drug-Seeking Behavior

Research has demonstrated that SCH 23390 can modulate drug-seeking behavior:

  • In studies involving cocaine self-administration, administration of SCH 23390 resulted in decreased rates of cocaine intake, suggesting its role in attenuating the reinforcing effects of cocaine .
  • Additionally, it has been implicated in reducing methamphetamine self-administration behaviors .

Comparative Biological Activity

CompoundReceptor Affinity (Ki)Primary Action
(R)-(+)-SCH 23390D1: 0.2 nM; D5: 0.3 nMAntagonist
5-HT2C Agonists6.3 - 9.3 nMAgonist
Kir3 Channel BlockersEC50 = 268 nMBlocker

Case Study 1: Behavioral Sensitization

In a study investigating behavioral sensitization to cocaine, SCH 23390 was administered to rats during withdrawal periods. The results indicated that the antagonist did not prevent sensitization but influenced the expression of sensitization when administered at specific doses .

Case Study 2: Anxiolytic Effects

Another study explored the anxiolytic-like effects of SCH 23390 when administered alone or in combination with estrogen in ovariectomized rats. The findings suggested that SCH 23390 could enhance exploratory behavior, indicative of reduced anxiety levels .

Q & A

Q. Basic: How can researchers confirm the structural integrity and deuteration level of (R)-(+)-Sch 23390-d3 Hydrochloride?

Methodological Answer:
Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, and 19^{19}F NMR) and high-resolution mass spectrometry (HRMS) to confirm the molecular framework and isotopic labeling. Deuteration efficiency is quantified using mass spectrometry (MS) to measure the mass shift (+3 Da) and isotopic distribution patterns. For example, 2^2H NMR can detect deuterium incorporation in specific positions, while liquid chromatography-mass spectrometry (LC-MS) with deuterated reference standards ensures purity and isotopic fidelity .

Q. Basic: What validated analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in plasma or tissue homogenates. A validated protocol includes:

  • Sample preparation: Protein precipitation with acetonitrile or solid-phase extraction (SPE) using C18 columns.
  • Chromatography: Reverse-phase C18 columns with mobile phases of 0.1% formic acid in water/acetonitrile.
  • Detection: Multiple reaction monitoring (MRM) transitions specific to the deuterated compound (e.g., m/z 328 → 165 for Sch 23390-d3). Internal standards (e.g., isotopically labeled analogs) correct for matrix effects .

Q. Advanced: How does deuteration of Sch 23390 Hydrochloride affect its pharmacokinetic (PK) profile compared to the non-deuterated form?

Methodological Answer:
Deuteration can alter metabolic stability due to the kinetic isotope effect (KIE), which slows cytochrome P450-mediated oxidation. To evaluate this:

  • Conduct in vitro metabolic assays using liver microsomes to compare intrinsic clearance rates.
  • Perform in vivo PK studies in rodent models, measuring plasma half-life (t1/2t_{1/2}), area under the curve (AUC), and volume of distribution (VdV_d). For example, deuterated compounds may exhibit prolonged t1/2t_{1/2} due to reduced first-pass metabolism .

Q. Advanced: What experimental strategies resolve contradictory binding affinity data for this compound in dopamine D1-like receptor studies?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., buffer pH, temperature) or receptor isoforms. To address this:

  • Standardize radioligand binding assays: Use uniform buffer systems (e.g., Tris-HCl at pH 7.4) and validate receptor sources (e.g., transfected HEK293 cells vs. native brain tissue).
  • Control for nonspecific binding: Include excess cold ligand (e.g., 10 µM SCH 23390) and validate with orthogonal techniques like fluorescence polarization .

Q. Advanced: How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:
Follow ICH Q1A(R2) guidelines for forced degradation studies:

  • Acid/Base Hydrolysis: Incubate at 0.1 M HCl/NaOH (37°C, 24 hrs) and analyze degradation products via LC-MS.
  • Oxidative Stress: Expose to 3% H2_2O2_2 at room temperature.
  • Thermal Stability: Store solid and solution forms at 40°C/75% RH and -20°C for 1–3 months. Quantify degradation using validated stability-indicating HPLC methods .

Q. Advanced: What are the key challenges in synthesizing enantiomerically pure this compound?

Methodological Answer:
Challenges include maintaining chiral integrity during deuterium incorporation and avoiding racemization. Solutions involve:

  • Asymmetric synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., ketoreductases) to preserve the (R)-configuration.
  • Purification: Employ chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), to separate enantiomers. Validate purity via polarimetry and circular dichroism (CD) spectroscopy .

Q. Advanced: How can researchers assess the impact of deuterium substitution on the compound’s solubility and formulation compatibility?

Methodological Answer:
Compare solubility profiles using shake-flask methods in aqueous buffers (pH 1–7.4) and organic solvents. For formulation studies:

  • Excipient screening: Test compatibility with common stabilizers (e.g., cyclodextrins for aqueous solubility) using differential scanning calorimetry (DSC) to detect interactions.
  • Accelerated stability testing: Monitor aggregation or precipitation in prototype formulations (e.g., lyophilized powders) under stress conditions .

Q. Advanced: What computational approaches predict the deuterium isotope effect on this compound’s receptor binding dynamics?

Methodological Answer:
Molecular dynamics (MD) simulations using software like AMBER or GROMACS can model deuterium’s impact on hydrogen bonding and conformational flexibility. Key steps:

  • Parameterize deuterium in force fields (e.g., CHARMM36).
  • Simulate ligand-receptor binding free energy (ΔG\Delta G) with and without deuteration. Validate predictions with isothermal titration calorimetry (ITC) .

Properties

Molecular Formula

C17H19Cl2NO

Molecular Weight

327.3 g/mol

IUPAC Name

(5R)-8-chloro-5-phenyl-3-(trideuteriomethyl)-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride

InChI

InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1/i1D3;

InChI Key

OYCAEWMSOPMASE-QNYOVWSSSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.Cl

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.